REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=O.[NH2:5][C:6]([CH2:13][CH2:14][CH3:15])=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[S].C(OCC)C>N1CCCCC1.C(O)C.O>[CH2:13]([C:6]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=[CH:1][N:5]=1)[CH2:14][CH3:15] |^3:15|
|
Name
|
Acrolein
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
NC(=CC(=O)OCC)CCC
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the ethanol was evaporated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The organic material was extracted into diethyl ether (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer were dried overmagnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography over silica gel 60
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=NC=CC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64685.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |